1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is a chemical compound with a molecular weight of 193.29 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a 3-methylcyclopentyl group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 3-methylcyclopentyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted pyrazole derivatives
Scientific Research Applications
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the 3-methylcyclopentyl group, resulting in different chemical and biological properties.
N-(3-methylcyclopentyl)-1H-pyrazol-4-amine: Lacks the ethyl group, leading to variations in reactivity and application.
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine: The position of the amine group is different, affecting its interaction with molecular targets
This compound’s unique combination of substituents makes it particularly valuable for specific research and industrial applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-ethyl-N-(3-methylcyclopentyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-11(7-12-14)13-10-5-4-9(2)6-10/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
QGXJCPJSFJQQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCC(C2)C |
Origin of Product |
United States |
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